molecular formula C13H20N2O2 B1468126 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol CAS No. 1897879-33-2

2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol

Cat. No.: B1468126
CAS No.: 1897879-33-2
M. Wt: 236.31 g/mol
InChI Key: KAUWTBDKRLVVCY-UHFFFAOYSA-N
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Description

2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is a phenolic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 6-ethoxyphenol with 3-aminopyrrolidine under specific conditions to yield the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that phenolic compounds can exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain Schiff bases demonstrated potent antibacterial effects against multidrug-resistant bacteria, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ciprofloxacin .

Compound Target Bacteria MIC (µg/mL)
Compound AStaphylococcus epidermidis7.81
Compound BEnterococcus faecalis7.81
This compoundTBDTBD

Anticancer Activity

The anticancer potential of phenolic compounds has been extensively studied. For example, similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. In particular, compounds containing phenolic structures have been associated with apoptosis induction in cancer cells, providing a basis for their use in cancer therapy .

Cell Line IC50 (µM)
MCF-7 (breast cancer)<0.1
A549 (lung cancer)TBD
HCT-15 (colon cancer)TBD

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's .
  • DNA Interaction : Studies suggest that certain phenolic compounds can bind to DNA, potentially disrupting replication and transcription processes in bacterial and cancer cells .
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is another pathway through which these compounds may exert their effects, leading to cell death in cancerous tissues .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against Gram-positive bacteria, outperforming standard treatments in some cases .
  • Cytotoxicity Assessment : In vitro assays revealed that derivatives of this compound showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Properties

IUPAC Name

2-[(3-aminopyrrolidin-1-yl)methyl]-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-10(13(12)16)8-15-7-6-11(14)9-15/h3-5,11,16H,2,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUWTBDKRLVVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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